molecular formula C7H9NO4S2 B3253845 3-Methanesulfonylbenzene-1-sulfonamide CAS No. 22821-83-6

3-Methanesulfonylbenzene-1-sulfonamide

Cat. No.: B3253845
CAS No.: 22821-83-6
M. Wt: 235.3 g/mol
InChI Key: YUFIQCIEPNCJQE-UHFFFAOYSA-N
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Description

3-Methanesulfonylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H9NO4S2. It is characterized by the presence of two sulfonamide groups attached to a benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

3-Methanesulfonylbenzene-1-sulfonamide, like other sulfonamides, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folate, a vital component for DNA synthesis, while carbonic anhydrase plays a role in maintaining pH and fluid balance in the body .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function . This results in the disruption of folate synthesis, which is essential for DNA replication . As a result, bacterial growth is inhibited .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway . Folate is required for the synthesis of nucleic acids like DNA and RNA . Therefore, the inhibition of this pathway prevents bacterial DNA synthesis, effectively halting their growth .

Pharmacokinetics

They are usually well-absorbed and widely distributed in the body .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the folate synthesis pathway, the compound prevents the bacteria from synthesizing DNA, thereby inhibiting their ability to replicate .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylbenzene-1-sulfonamide typically involves the reaction of benzene derivatives with sulfonyl chlorides under specific conditions. One common method includes the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines or sodium azide in the same reaction vessel .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methanesulfonylbenzene-1-sulfonamide is unique due to its dual sulfonamide groups attached to a benzene ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other sulfonamides and sulfonyl chlorides, making it valuable in specialized applications .

Properties

IUPAC Name

3-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFIQCIEPNCJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290092
Record name 3-(Methylsulfonyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-83-6
Record name 3-(Methylsulfonyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22821-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulfonyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methylsulfanylbenzenesulfonamide (500 mg, 2.5 mmol) in acetone was added an aqueous solution of OXONE (3.2 grams, 5 mmol). The mixture was stirred at room temperature for 12 hours. The reaction was evaporated to dryness in vacuo. The residue was triturated with acetone and filtered. The filtrated was evaporated to give 460 mg of the titled compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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